molecular formula C26H34O8Si B1174574 KCNA1 channel CAS No. 147173-20-4

KCNA1 channel

Cat. No.: B1174574
CAS No.: 147173-20-4
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Description

Primary Structure and Domain Organization

The KCNA1 gene, located on chromosome 12p13.32, spans 8,348 base pairs and encodes a protein consisting of 496 amino acids with a predicted molecular weight of 56.466 kilodaltons. The primary structure of the Kv1.1 channel exhibits the characteristic organization of voltage-gated potassium channels, featuring distinct domains that contribute to channel assembly, gating, and function. The protein architecture includes an intracellular amino-terminal domain, six transmembrane segments, and an intracellular carboxyl-terminal domain.

The amino-terminal region contains the tetramerization domain, designated as the T1 domain, which plays a fundamental role in channel assembly and subunit oligomerization. This domain consists of approximately 120 amino acids and forms a stable tetrameric structure that governs the initial steps of channel assembly. Recent investigations have demonstrated that the T1 domain not only facilitates tetramerization but also influences the voltage-dependent gating properties of the channel. The T1 domain contains highly conserved charged residues, particularly arginine 86, which lines the T1-T1 interface and contributes to the structural stability and functional properties of the assembled channel.

Following the T1 domain, the protein contains a flexible linker region that connects the amino-terminal domain to the first transmembrane segment. This linker region exhibits variable lengths among different Kv1 family members and contributes to the functional diversity of voltage-gated potassium channels. The carboxyl-terminal domain, located intracellularly, contains recognition sequences for protein-protein interactions and post-translational modifications that regulate channel trafficking and membrane localization.

Properties

CAS No.

147173-20-4

Molecular Formula

C26H34O8Si

Synonyms

KCNA1 channel

Origin of Product

United States

Comparison with Similar Compounds

Key Features of KCNA1:

  • Structure : Tetrameric α-subunits with six transmembrane domains (S1–S6). The pore-forming region (S5–S6) and voltage-sensing domain (S1–S4) are critical for function .
  • RNA Editing : ADAR2-mediated editing at position 400 (Ile→Val) modulates inactivation kinetics, varying by brain region (e.g., 50% editing in cerebellum) .
  • Pathology : Loss-of-function (LOF) mutations dominate, causing EA1 (myokymia, ataxia) or epilepsy. Rare gain-of-function (GOF) mutations and frameshifts have recently been identified .

Comparative Analysis with Related Potassium Channels

KCNA1 vs. KCNA2 (Kv1.2)

Feature KCNA1 (Kv1.1) KCNA2 (Kv1.2) References
Mutation Clustering Epilepsy mutations cluster in S1/S2 and pore regions; EA1 mutations are distributed Epilepsy-associated variants (e.g., KCNA2-R297Q) localize to voltage-sensing domains
Heteromerization Forms heteromers with KCNA2; dominant-negative effects worsen LOF Forms homomers or heteromers with KCNA1; less studied in epilepsy
Disease Associations EA1, epilepsy, SUDEP, musculoskeletal defects Epileptic encephalopathy, intellectual disability
Therapeutic Targeting Isoform-selective openers (e.g., 4TFMPG) developed for EA1 No selective openers reported; targeted by broad-spectrum Kv blockers
  • Functional Divergence: KCNA1 mutations in the pore (e.g., PVP motif) cause severe epilepsy, mimicking KCNA2 phenotypes, but KCNA2 variants more frequently impair voltage sensing .

KCNA1 vs. KCNQ (Kv7) Channels

Feature KCNA1 (Kv1.1) KCNQ2/3 (Kv7.2/7.3) References
Activation Mechanism Voltage-dependent; fast activation Voltage-dependent; slow activation, modulated by PIP2
Pharmacology Activated by fluorinated glycine derivatives (e.g., 4TFMPG) Activated by retigabine (binds S5–S6 pore)
Disease Associations EA1, epilepsy, SUDEP Epileptic encephalopathy (KCNQ2), benign familial neonatal seizures
  • Therapeutic Strategies : KCNQ channels respond to GABA derivatives, whereas KCNA1 requires distinct chemical scaffolds for activation, reflecting structural differences in pore domains .

KCNA1 vs. Other Kv Channels

Genotype–Phenotype Correlations and Emerging Insights

  • Epilepsy Variants : Cluster in S1/S2 and pore regions (e.g., L296F, G396R), impairing ion conductance. These variants correlate with respiratory dysfunction and SUDEP risk .
  • EA1 Variants : Distributed across KCNA1 (e.g., L155P in S1 accelerates activation/deactivation). Carbamazepine efficacy in EA1 highlights sodium channel cross-talk .
  • Novel Phenotypes: Musculoskeletal defects and nystagmus are newly associated with KCNA1, expanding its pathological spectrum .

Therapeutic Implications

  • Gene Therapy : Engineered KCNA1 (EKC) with Ile400Val enhances inactivation recovery, reducing neuronal hyperexcitability in epilepsy models .

Tables and Key Findings :

  • Table 1 : Mutation hotspots and disease associations across KCNA1 domains .
  • Table 2 : Pharmacological profiles of KCNA1 vs. KCNQ/KCNA2 .

Preparation Methods

Plasmid Design and Tag Incorporation

The preparation of KCNA1 begins with the construction of expression vectors encoding the channel subunit. The human KCNA1 cDNA is typically cloned into plasmids such as pcDNA6, which facilitates mammalian expression. To aid purification and detection, C-terminal tags are preferred to avoid disrupting N-terminal regions critical for membrane targeting. Common tags include:

  • V5 epitope and hexahistidine (His6) : Enables affinity purification via nickel-nitrilotriacetic acid (Ni-NTA) chromatography and immunodetection.

  • Enhanced yellow fluorescent protein (EYFP) : Allows real-time tracking of channel expression in living cells.

Site-directed mutagenesis is employed to introduce specific mutations (e.g., L296F in KCNA1) for functional studies. Tobacco etch virus (TEV) protease cleavage sites may be incorporated to remove tags post-purification.

Codon Optimization and Vector Validation

Codon optimization of KCNA1 enhances expression efficiency in heterologous systems such as Xenopus laevis oocytes and human embryonic kidney (HEK293) cells. Restriction enzyme digestion and Sanger sequencing confirm plasmid integrity before transfection.

Heterologous Expression Systems for KCNA1

Xenopus laevis Oocyte Expression

Xenopus oocytes are widely used for KCNA1 functional studies due to their high protein yield and suitability for electrophysiology.

  • cRNA synthesis : Linearized plasmid DNA is transcribed in vitro using T7 or SP6 RNA polymerases.

  • Oocyte injection : 0.1–10 ng of cRNA is microinjected into defolliculated stage V–VI oocytes.

  • Incubation : Oocytes are maintained at 16°C in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.6) for 2–3 days to allow channel expression.

Table 1: Comparison of KCNA1 Expression Systems

SystemYield (Current Density)AdvantagesLimitations
Xenopus oocytes1–10 µAHigh throughput, robust expressionLow resolution for structural studies
HEK293 cells0.5–2 µACompatible with mammalian lipidsLower expression efficiency

Mammalian Cell Expression (HEK293)

HEK293 cells provide a native-like lipid environment for KCNA1:

  • Transfection : Plasmid DNA is introduced using lipid-based reagents (e.g., Lipofectamine 3000).

  • Stable cell lines : Antibiotic selection (e.g., blasticidin) ensures long-term expression.

Protein Extraction and Purification Strategies

Detergent-Based Extraction

Traditional detergents like n-dodecyl-β-D-maltoside (DDM) solubilize KCNA1 from cell membranes but may destabilize the protein-lipid interface.

Lipid-Based Nanodisc Scaffolds

Recent advances utilize styrene-maleic acid (SMA) and diisobutylene-maleic acid (DIBMA) copolymers to extract KCNA1 within native lipid bilayers:

  • SMA extraction : Preserves annular lipids and maintains channel activity.

  • DIBMA extraction : Offers improved solubility in physiological buffers.

Table 2: Efficiency of Extraction Methods

MethodPurity (%)Lipid RetentionFunctional Activity
DDM70–80LowPartial
SMA85–90HighFull
DIBMA80–85ModerateFull

Structural Analysis of KCNA1

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has resolved KCNA1 structures at near-atomic resolution:

  • Sample preparation : Purified KCNA1 in SMA nanodiscs is vitrified on holey carbon grids.

  • Data collection : Images are acquired at 300 kV with a K3 direct electron detector.

  • Processing : Iterative 3D classification in RELION yields a 3.8 Å resolution map.

Negative Stain Electron Microscopy

Negative stain (uranyl acetate) provides rapid assessment of sample homogeneity but limits resolution to ~20 Å.

Functional Characterization of KCNA1

Two-Electrode Voltage Clamp (TEVC)

TEVC in oocytes quantifies KCNA1 currents:

  • Protocol : Oocytes are clamped at −80 mV, with step depolarizations from −100 to +60 mV.

  • Data analysis : Conductance-voltage (G-V) curves are fit to Boltzmann equations.

Pharmacological Modulation

KCNA1 activity is modulated by isoform-selective compounds:

  • 4-Aminopyridine (4-AP) : Blocks KCNA1 with an IC₅₀ of 16.5 µM.

  • Fluorophenyl glycine derivatives : 2FPG (30 µM) shifts V₀.₅act by −20 mV.

Table 3: KCNA1 Modulators and Effects

CompoundEffect on V₀.₅actSelectivityReference
4-APBlockNon-selective
2FPG−20 mV shiftKCNA1 > KCNA2
Z-D-Cyclohexylglycine−15 mV shiftKCNA1-specific

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to investigate KCNA1’s role in neuronal excitability?

  • Methodology :

  • Use patch-clamp electrophysiology to measure potassium currents in transfected cell lines (e.g., HEK293) expressing wild-type or mutant KCNA1 channels .
  • Combine with immunohistochemistry (e.g., KCNA1 Rabbit mAb or Mouse mAb ) to localize channel expression in brain tissues.
  • Validate findings using animal models (e.g., Kcna1 knockout mice) to assess behavioral and electrophysiological phenotypes .
    • Key Data :
TechniqueApplicationExample Outcome
Patch-clampCurrent kineticsReduced K+ currents in p.Val368Leu mutants
ImmunoblottingProtein expression75 kDa band for KCNA1 in neuronal lysates

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo functional studies of KCNA1 mutations?

  • Methodology :

  • Conduct systematic reviews to identify gaps in existing literature, prioritizing studies with robust controls (e.g., isogenic cell lines) .
  • Perform co-expression experiments (mutant + wild-type KCNA1) to mimic heterozygous states and assess dominant-negative effects .
  • Use computational modeling to predict how mutations alter channel structure (e.g., pore domain stability) and correlate with functional data .
    • Data Analysis Tip : Compare variant pathogenicity using databases like ClinVar, focusing on variants with conflicting interpretations.

Q. What criteria should guide the selection of animal models for KCNA1-related channelopathies?

  • Methodology :

  • Prioritize models with phenocopy of human symptoms (e.g., seizures, ataxia) and confirmed KCNA1 dysfunction .
  • Use conditional knockouts to study tissue-specific effects (e.g., cerebellar vs. hippocampal neurons).
  • Incorporate pharmacological interventions (e.g., oxcarbazepine ) to test therapeutic efficacy.
    • Ethical Consideration : Follow institutional guidelines for humane endpoints in seizure-prone models .

Q. How should researchers validate antibody specificity for KCNA1 in immunohistochemistry?

  • Methodology :

  • Test antibodies (e.g., Rabbit Polyclonal or Mouse Monoclonal ) in knockout tissue to confirm absence of signal.
  • Compare staining patterns across species (human, mouse, rat) to assess cross-reactivity .
  • Validate with peptide blocking experiments (pre-incubate antibody with immunogen peptide).
    • Key Data Table :
AntibodyHostApplicationsSpecificity Confirmation
18067-1-APRabbitIF, ELISAKO validation, multi-species reactivity
68008-1-IgMouseWB, ELISAPeptide blocking, 75 kDa band

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing KCNA1 mutation penetrance in familial studies?

  • Methodology :

  • Use Fisher’s exact test to compare mutation frequency in affected vs. unaffected family members.
  • Apply Bayesian probability models to account for incomplete penetrance and variable expressivity .
  • Include functional data (e.g., electrophysiology) to strengthen genotype-phenotype correlations .

Q. How can researchers address phenotypic variability in KCNA1-related disorders (e.g., episodic ataxia vs. epilepsy)?

  • Methodology :

  • Perform deep phenotyping with standardized clinical scores (e.g., International League Against Epilepsy criteria).
  • Integrate multi-omics data (e.g., RNA-seq, proteomics) to identify modifier genes or pathways .
  • Explore epigenetic factors (e.g., methylation status) influencing KCNA1 expression .

Ethical & Technical Considerations

Q. What are the best practices for sharing KCNA1-related research data?

  • Methodology :

  • Deposit raw electrophysiology data in repositories like Dryad or Zenodo , adhering to FAIR principles .
  • Annotate variants using HGVS nomenclature and submit to ClinVar .
  • Provide detailed antibody validation steps in supplementary materials (e.g., blot images, KO controls) .

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